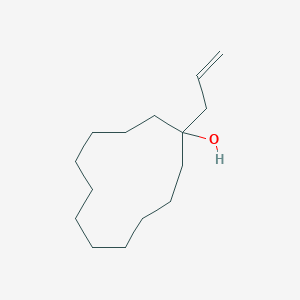

Cyclododecanol, 1-(2-propenyl)-

Description

Cyclododecanol, 1-(2-propenyl)- is a cyclododecane derivative substituted with an allyl (2-propenyl) group at the 1-position of the alcohol-functionalized ring. The compound’s reactivity and applications are influenced by the allyl group, which introduces a double bond capable of undergoing addition or polymerization reactions.

Properties

CAS No. |

18208-71-4 |

|---|---|

Molecular Formula |

C15H28O |

Molecular Weight |

224.38 g/mol |

IUPAC Name |

1-prop-2-enylcyclododecan-1-ol |

InChI |

InChI=1S/C15H28O/c1-2-12-15(16)13-10-8-6-4-3-5-7-9-11-14-15/h2,16H,1,3-14H2 |

InChI Key |

AAZPJAVTUFJOGQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(CCCCCCCCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Alkylation via Nucleophilic Substitution

Cyclododecanol’s hydroxyl group may undergo alkylation with allyl bromide (CH₂=CHCH₂Br) in the presence of a base. However, the steric hindrance of the cyclododecane ring limits the efficacy of traditional SN2 mechanisms. Alternative approaches, such as the Mitsunobu reaction , could circumvent this challenge. For example, using diethyl azodicarboxylate (DEAD) and triphenylphosphine, cyclododecanol reacts with allyl alcohol to form the allyl ether, which is subsequently reduced to the target alcohol1.

Hydrogenation of Propenyl-Substituted Cyclododecatriene

Modifying the precursor to cyclododecanol—1,5,9-cyclododecatriene—by introducing a propenyl group prior to hydrogenation could yield 1-(2-propenyl)-cyclododecanol. This approach parallels the synthesis of 9a/9b (cyclododeca-4,8-dien-1-ones) via N₂O oxidation of 1 . If a propenyl group is introduced at the 1-position of 1 , subsequent hydrogenation would retain the substituent.

Isomerization of Epoxycyclododecane Derivatives

The EP 1,433,771 B1 patent describes the isomerization of epoxycyclododecane (ECD) to cyclododecanone (CDON) using lithium iodide or bromide catalysts. By substituting ECD with a propenyl-bearing epoxide, similar isomerization conditions could yield a ketone intermediate, which is then reduced to the alcohol. For instance:

$$

\text{Propenyl-ECD} \xrightarrow{\text{LiI, 200°C}} \text{Propenyl-CDON} \xrightarrow{\text{NaBH₄}} \text{1-(2-Propenyl)-cyclododecanol}

$$

Catalytic and Process Considerations

Catalyst Selection

The hydrogenation of propenyl-substituted cyclododecatriene demands catalysts that tolerate allylic functionalities without inducing double-bond migration. Platinum on carbon (Pt/C), as employed in cyclododecanol synthesis, is a candidate, though its activity toward allyl groups requires empirical validation.

Reaction Engineering

Continuous distillation, critical in separating unconverted 1 from oxidation products, could be adapted to isolate 1-(2-propenyl)-cyclododecanol from byproducts. Operating at reduced pressures (e.g., 0.1–1 MPa) may enhance the volatility difference between the target compound and its precursors.

Chemical Reactions Analysis

Types of Reactions

Cyclododecanol, 1-(2-propenyl)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclododecanone, 1-(2-propenyl)- using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form cyclododecane, 1-(2-propenyl)- using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Cyclododecanone, 1-(2-propenyl)-

Reduction: Cyclododecane, 1-(2-propenyl)-

Substitution: Various substituted cyclododecanol derivatives.

Scientific Research Applications

Cyclododecanol, 1-(2-propenyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclododecanol, 1-(2-propenyl)- involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .

Comparison with Similar Compounds

Structural and Molecular Properties

The most relevant structural analog provided in the evidence is Cyclododecanol, 1-phenyl- (C₁₈H₂₈O), which substitutes a phenyl group instead of an allyl group at the 1-position. Key differences are summarized below:

Key Observations :

Solubility and Physical State

- 1-(2-propenyl)- : Predicted to have moderate solubility in organic solvents (e.g., diethyl ether, acetone) due to the allyl group’s moderate polarity. Likely a liquid at room temperature.

- 1-phenyl- : Lower solubility in polar solvents due to the hydrophobic phenyl ring; likely a semi-crystalline solid .

Research Findings and Limitations

- Synthesis Challenges: Allyl-substituted cyclododecanol derivatives require controlled reaction conditions to prevent premature polymerization. Phenyl-substituted analogs are synthesized via Friedel-Crafts alkylation or Grignard reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.